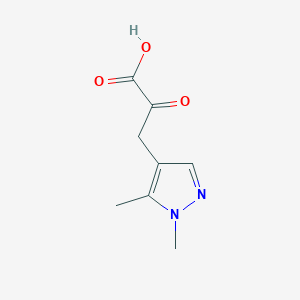
1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO3 It features a cyclopropane ring attached to a benzyl group that is substituted with a bromine atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable benzyl precursor. For instance, the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane can yield the desired cyclopropane derivative. The reaction typically requires a catalyst such as copper(I) chloride and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated cyclopropane derivatives.
科学研究应用
1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity to enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems.
相似化合物的比较
Similar Compounds
- 1-(3-Chloro-4-methoxybenzyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-4-hydroxybenzyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of its bromine and methoxy substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI 键 |
QTFAOHYUELNOPG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)

